3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This particular compound features a quinazoline core substituted with a piperazine ring and a nitrophenyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions. For instance, 4-nitrophenylpiperazine can be synthesized by reacting 4-nitroaniline with piperazine in the presence of a suitable catalyst.
Linking the Piperazine to the Quinazoline Core: The final step involves linking the piperazine derivative to the quinazoline core through a multi-step process that may include alkylation, acylation, and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is often used for nitro group reduction.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkylated or acylated piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds containing quinazoline and piperazine moieties have shown significant activity against various biological targets. This compound could be explored for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine
In medicine, derivatives of quinazoline are known for their anticancer properties. This compound could be investigated for its potential to inhibit specific cancer cell lines or pathways involved in tumor growth and metastasis.
Industry
Industrially, this compound could be used in the development of new materials, pharmaceuticals, or agrochemicals. Its unique chemical properties might offer advantages in terms of stability, reactivity, or bioavailability.
Mechanism of Action
The mechanism of action of 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or modulation of their activity. The nitrophenyl and piperazine groups may enhance binding affinity or selectivity towards specific molecular targets, such as kinases or neurotransmitter receptors.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)piperazine: Shares the piperazine and nitrophenyl moieties but lacks the quinazoline core.
Quinazoline-2,4-dione: Contains the quinazoline core but lacks the piperazine and nitrophenyl groups.
6-Oxohexylquinazoline: Contains the quinazoline core and hexyl group but lacks the piperazine and nitrophenyl groups.
Uniqueness
The uniqueness of 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione lies in its combination of the quinazoline core with the piperazine and nitrophenyl groups. This combination may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
CAS No. |
896384-05-7 |
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Molecular Formula |
C24H27N5O5 |
Molecular Weight |
465.51 |
IUPAC Name |
3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H27N5O5/c30-22(27-16-14-26(15-17-27)18-9-11-19(12-10-18)29(33)34)8-2-1-5-13-28-23(31)20-6-3-4-7-21(20)25-24(28)32/h3-4,6-7,9-12H,1-2,5,8,13-17H2,(H,25,32) |
InChI Key |
HTYXGXGGGCBIAP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |
solubility |
not available |
Origin of Product |
United States |
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